An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride, a derivative of urocanic acid, is a molecule of significant interest in pharmaceutical and materials science research. Urocanic acid, a metabolite of histidine, is a major ultraviolet radiation absorber found in the skin.[1] Its ester derivatives, such as ethyl 3-(1H-imidazol-4-yl)acrylate, are being explored for various applications, leveraging the unique properties of the imidazole and acrylate functional groups. The monohydrochloride salt form is often utilized to enhance the solubility and stability of the parent compound, a critical consideration in drug development and formulation.[2]
This technical guide provides a comprehensive overview of the core physicochemical properties of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge and methodologies for the effective characterization and application of this compound. The guide delves into the synthesis, purification, and detailed analysis of its key physicochemical parameters, including solubility, melting point, pKa, and stability. Each section is supported by detailed experimental protocols and the underlying scientific principles, ensuring a thorough and practical understanding of this promising molecule.
Chemical Structure and Properties
The foundational attributes of ethyl 3-(1H-imidazol-4-yl)acrylate and its monohydrochloride salt are summarized below.
| Property | Value | Source |
| Chemical Name | ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride | - |
| Synonyms | Ethyl (E)-3-(1H-imidazol-4-yl)acrylate hydrochloride, Urocanic acid ethyl ester hydrochloride | [3] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | - |
| Molecular Weight | 202.64 g/mol | - |
| CAS Number | Not available for the hydrochloride salt. (Free base: 27538-35-8) | [4][5] |
| Appearance | Expected to be a white to off-white crystalline solid. | General knowledge based on similar compounds. |
Synthesis and Purification
The synthesis of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride is typically achieved through a two-step process: Fischer esterification of urocanic acid followed by the formation of the hydrochloride salt.
Part 1: Fischer Esterification of Urocanic Acid
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[6][7][8] In this case, urocanic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or dry hydrogen chloride gas, to drive the equilibrium towards the formation of the ethyl ester.[1]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add urocanic acid (1 equivalent).
-
Reagent Addition: Add a significant excess of absolute ethanol (e.g., 10-20 equivalents) to serve as both the reactant and the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture. Alternatively, bubble dry hydrogen chloride gas through the solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a mild base, such as sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(1H-imidazol-4-yl)acrylate. The crude product can be further purified by column chromatography on silica gel.
Part 2: Hydrochloride Salt Formation
The purified ethyl 3-(1H-imidazol-4-yl)acrylate (the free base) is then converted to its monohydrochloride salt to improve its handling and aqueous solubility.[9][10]
Experimental Protocol:
-
Dissolution: Dissolve the purified ethyl 3-(1H-imidazol-4-yl)acrylate in a suitable dry organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrogen chloride in the same solvent (or bubble dry HCl gas) with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride as a crystalline solid.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of a compound is paramount for its successful application, particularly in drug development.
Melting Point
The melting point is a critical indicator of purity. For ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride, a sharp melting range is expected for a pure sample. Based on similar structures, such as imidazole hydrochloride which melts at 158-161 °C, a relatively high melting point is anticipated.[11][12]
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the dried crystalline sample.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Solubility
The solubility of a compound in various solvents is a key determinant of its formulation possibilities and biological absorption. The hydrochloride salt is expected to exhibit significantly higher aqueous solubility compared to the free base due to the ionization of the imidazole ring.[2][13][14] The solubility in organic solvents will be influenced by the polarity of the solvent.
Experimental Protocol: Equilibrium Solubility Determination
-
Sample Preparation: Add an excess amount of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride to a known volume of the desired solvent (e.g., water, ethanol, dichloromethane) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Centrifuge the samples to pellet the undissolved solid. Carefully withdraw a known volume of the supernatant.
-
Analysis: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Acid Dissociation Constant (pKa)
The pKa value is a measure of the acidity of a compound and is crucial for predicting its ionization state at different pH values. The imidazole ring has a pKa of its conjugate acid around 7, meaning it will be protonated and positively charged in acidic to neutral conditions.[13]
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Prepare a solution of the compound in water at a known concentration.
-
Titration Setup: Use a calibrated pH meter and an automated titrator.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve.
Stability
The stability of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride is a critical parameter, particularly for its storage and formulation. Acrylate esters are susceptible to hydrolysis, especially under basic conditions, and can also undergo polymerization.[15][16][17][18][19] The hydrochloride salt form is expected to enhance stability against certain degradation pathways.
Experimental Protocol: Stability Indicating HPLC Method
A stability-indicating HPLC method is essential to separate the intact drug from its potential degradation products.
-
Forced Degradation Studies: Subject the compound to various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) to generate potential degradation products.
-
HPLC Method Development: Develop a reversed-phase HPLC method capable of separating the parent compound from all degradation products. A typical starting point would be a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[20][21][22][23][24]
-
Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Stability Testing: Store the compound under controlled temperature and humidity conditions (as per ICH guidelines) and analyze samples at specified time points using the validated HPLC method to determine the rate of degradation.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the vinylic protons of the acrylate group (two doublets with trans-coupling), and the protons of the imidazole ring.[25][26][27]
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the vinylic carbons, the carbons of the ethyl group, and the carbons of the imidazole ring.[25][27][28]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:[29][30][31][32][33]
-
N-H stretch: A broad band in the region of 3100-3300 cm⁻¹ from the imidazole N-H.
-
C=O stretch: A strong absorption around 1710-1730 cm⁻¹ corresponding to the ester carbonyl group.
-
C=C stretch: A band around 1640 cm⁻¹ for the acrylate double bond.
-
C-O stretch: Bands in the region of 1100-1300 cm⁻¹ for the ester C-O bonds.
Conclusion
This technical guide has provided a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride. The methodologies outlined herein are grounded in established scientific principles and are intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, development, and materials science. A thorough understanding and application of these techniques will enable the consistent production of high-quality material and the generation of reliable data, which are essential for advancing the scientific and therapeutic potential of this promising compound.
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